molecular formula C21H17F6N5O B11699050 N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B11699050
M. Wt: 469.4 g/mol
InChI Key: INRQJQUGUVNMPS-UHFFFAOYSA-N
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Description

N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique triazine core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core and allyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenyl-1,3,5-triazine-2,4-diamine: Lacks the allyl and trifluoroethoxy groups, resulting in different chemical properties and applications.

    N’-allyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine:

    N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine: Lacks the allyl group, leading to different chemical behavior.

Uniqueness

The presence of the allyl, diphenyl, and trifluoroethoxy groups in N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine imparts unique chemical properties, making it distinct from similar compounds

Properties

Molecular Formula

C21H17F6N5O

Molecular Weight

469.4 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H17F6N5O/c1-2-13-28-17-29-18(31-19(30-17)33-16(20(22,23)24)21(25,26)27)32(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2,(H,28,29,30,31)

InChI Key

INRQJQUGUVNMPS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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